4-(Dimethylamino)-3-hydroxybutanoic acid

Description

Historical Perspective on Butanoic Acid Derivatives in Chemical Biology

Butanoic acid, a simple short-chain fatty acid, and its derivatives have a long-standing history in chemical biology, initially recognized for their roles in metabolism and gut health. Over the years, the functionalization of the butanoic acid backbone has led to a diverse array of molecules with significant biological activities. These derivatives have been instrumental in the development of various therapeutic agents and research tools. The introduction of amino and hydroxyl groups, in particular, has paved the way for compounds that can interact with biological systems with high specificity. This has led to their exploration in areas such as neuroscience, oncology, and metabolic disorders. The historical trajectory of butanoic acid derivatives showcases a continuous evolution from simple metabolic intermediates to complex, rationally designed molecules with tailored biological functions.

Structural Significance and Stereoisomeric Considerations of 4-(Dimethylamino)-3-Hydroxybutanoic Acid

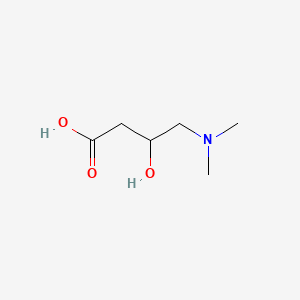

The structure of this compound is characterized by a four-carbon butanoic acid chain with a dimethylamino group at the C4 position and a hydroxyl group at the C3 position. This specific arrangement of functional groups, particularly the presence of a chiral center at the C3 position, imparts significant structural and functional properties to the molecule.

| Property | Value |

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| CAS Number | 542-06-3 |

This interactive table provides key chemical properties of this compound.

The hydroxylated carbon at the C3 position is a stereocenter, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)-4-(dimethylamino)-3-hydroxybutanoic acid and (S)-4-(dimethylamino)-3-hydroxybutanoic acid. In biological systems, it is well-established that enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Therefore, the synthesis and investigation of enantiomerically pure forms of this compound are of paramount importance in research. The stereoselective synthesis of β-hydroxy γ-amino acids is a significant area of research, with various methods being developed to access all possible stereoisomers with high purity. nih.gov The biological evaluation of the individual enantiomers of this compound is crucial to understanding their specific interactions with biological targets.

The conformational flexibility of this compound, arising from the rotation around its single bonds, plays a critical role in its interaction with biological macromolecules. As an analog of gamma-aminobutyric acid (GABA), its three-dimensional shape is crucial for binding to receptors and transporters. nih.gov The conformational flexibility of GABA itself is vital for its biological function, allowing it to adopt different shapes to bind to various receptors. nih.gov Theoretical studies, such as computational modeling, can predict the most stable conformations of this compound in different environments. These studies are essential for understanding its structure-activity relationship and for the rational design of more potent and selective analogs. Research on conformationally restricted GABA analogs highlights the importance of limiting the molecule's flexibility to enhance its activity and selectivity for specific biological targets. researchgate.netumn.edu

Overview of Research Trajectories for Related Aminohydroxy Carboxylic Acids

The research landscape for aminohydroxy carboxylic acids is broad and dynamic. These compounds are recognized as important building blocks in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals. nih.gov A significant focus of research has been on the development of stereoselective synthetic methods to produce these compounds with high chiral purity. acs.org

Furthermore, aminohydroxy carboxylic acids are extensively studied for their potential therapeutic applications. As analogs of endogenous molecules like carnitine and GABA, they are investigated for their roles in metabolic regulation and neurotransmission. For instance, this compound is known to be an inhibitor of carnitine biosynthesis. biosynth.comacs.org This has spurred interest in its potential as a modulator of fatty acid metabolism and for its possible effects on cancer cell growth. biosynth.com The broader class of γ-amino acid derivatives is being explored for a variety of therapeutic targets, including neurological and psychiatric disorders. numberanalytics.commdpi.comresearchgate.net

Current Research Challenges and Unexplored Avenues for this compound

Despite the growing interest, several research challenges and unexplored avenues remain for this compound.

Current Research Challenges:

Stereoselective Synthesis: While methods for the asymmetric synthesis of related compounds exist, developing efficient and scalable routes to obtain highly pure enantiomers of this compound remains a key challenge. researchgate.netresearchgate.net

Lack of Detailed Biological Studies: There is a scarcity of in-depth studies on the specific biological activities of the individual enantiomers of this compound. Understanding how each stereoisomer interacts with biological targets is crucial for its potential therapeutic development.

Conformational Analysis: Detailed experimental and computational studies on the conformational landscape of this compound are limited. Such studies would provide valuable insights into its mechanism of action.

Unexplored Avenues:

Therapeutic Potential Beyond Carnitine Inhibition: While its role as a carnitine biosynthesis inhibitor is noted, its potential effects on other metabolic pathways and cellular processes remain largely unexplored.

Neurological Applications: Given its structural similarity to GABA, a thorough investigation into its effects on GABAergic neurotransmission could uncover novel therapeutic applications in neurological disorders.

Development of Analogs: The synthesis and evaluation of structurally related analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Probe for Biological Systems: The enantiomerically pure forms of this compound could serve as valuable chemical probes to investigate the stereochemical requirements of enzymes and receptors involved in fatty acid metabolism and neurotransmission.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDDNODAJKZARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285020 | |

| Record name | 4-(Dimethylamino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3688-46-8, 542-06-3 | |

| Record name | Norcarnitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Asymmetric Synthesis of Enantiopure 4-(Dimethylamino)-3-Hydroxybutanoic Acid

The creation of enantiomerically pure this compound, a molecule with two adjacent stereocenters, necessitates highly selective synthetic strategies. Asymmetric synthesis, the process of creating a specific enantiomer of a chiral molecule, is paramount. Methodologies to achieve this include the temporary use of chiral auxiliaries to direct stereoselective reactions and the application of small chiral organic molecules as catalysts (organocatalysis).

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. acs.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. acs.org This strategy is a cornerstone of asymmetric synthesis, with auxiliaries such as Evans oxazolidinones and pseudoephedrine amides being particularly effective. williams.eduthieme-connect.com These methods are highly relevant for synthesizing β-hydroxy γ-amino acids, the structural class to which this compound belongs. nih.gov

Diastereoselective reactions are crucial in chiral auxiliary-based synthesis. By attaching an auxiliary to an achiral substrate, diastereomeric intermediates are formed, which allows for the stereoselective formation of new chiral centers.

A prominent example is the use of Evans oxazolidinone auxiliaries. uwindsor.ca The N-acyloxazolidinone, prepared from an amino alcohol, can be deprotonated to form a rigid, chelated Z-enolate. williams.eduuwindsor.ca The bulky substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less sterically hindered face. williams.eduyoutube.com This results in a highly diastereoselective alkylation or addition reaction. williams.eduacs.org For instance, the aldol (B89426) reaction of a propionated chiral oxazolidinone with an appropriate aldehyde, such as a protected 3-(dimethylamino)propanal, would proceed with high diastereoselectivity to establish the desired C2-C3 stereochemistry of the butanoic acid backbone. nih.gov Subsequent hydrolysis of the auxiliary yields the enantiomerically enriched carboxylic acid. acs.org

Similarly, pseudoephedrine can serve as a chiral auxiliary. Amides derived from pseudoephedrine can be enolized and then alkylated with high diastereoselectivity. This method is effective for the synthesis of optically active α-substituted carboxylic acids and amino acids. thieme-connect.com The complementary nature of Evans syn-aldol and pseudoephedrine anti-aldol reactions allows for the synthesis of all possible stereoisomers of β-hydroxy γ-amino acids, demonstrating the power and versatility of these auxiliaries. nih.gov

Table 1: Example of Diastereoselective Aldol Reaction using an Evans Auxiliary (Note: This table illustrates a representative transformation for a structurally similar β-hydroxy γ-amino acid, as specific data for this compound is not available in the cited literature.)

| Reactant 1 (Aldehyde) | Reactant 2 (Chiral Auxiliary Adduct) | Key Reagents | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|

| Boc-N-methyl-L-alaninal | (S)-4-benzyl-2-oxazolidinone N-propionate | Dibutylboron triflate, Triethylamine | >99:1 | 85% | nih.gov |

The "Self-Regeneration of Stereocenters" (SRS) is an elegant synthetic principle developed by Seebach and colleagues for the α-alkylation of chiral building blocks like amino or hydroxy acids without racemization. ethz.chsemanticscholar.org This multi-step process avoids the need for a conventional chiral auxiliary by using a temporary stereocenter derived from an achiral molecule, typically an aldehyde. ethz.ch

The SRS procedure involves four key steps:

Acetalization: The starting chiral molecule (e.g., (R)-3-hydroxybutanoic acid) reacts with an achiral aldehyde (like pivalaldehyde) to form a chiral heterocyclic acetal (B89532), usually a dioxinone. This reaction proceeds diastereoselectively, creating a new temporary stereocenter. ethz.ch

Trigonalization: The original stereocenter is destroyed by forming a trigonal center, such as an enolate or enamine, adjacent to it. The chirality of the molecule is now solely dependent on the temporary stereocenter of the acetal. ethz.ch

Diastereoselective Addition: A new substituent is introduced via reaction with an electrophile. The stereochemical outcome of this step is controlled by the temporary stereocenter, which directs the electrophile to one of the two faces of the trigonal plane. ethz.chsemanticscholar.org

Removal of Auxiliary: The acetal is hydrolyzed, removing the temporary stereogenic center and yielding the α-alkylated product with high enantiomeric purity. The original stereocenter is thus "regenerated" with a new substituent pattern. ethz.ch

This methodology has been successfully applied to the synthesis of derivatives from 3-hydroxybutanoic acid and 3-aminobutanoic acid, demonstrating its potential for the asymmetric synthesis of complex butanoic acid derivatives. ethz.ch

Organocatalytic Enantioselective Routes

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. rsc.org This field has expanded rapidly, providing powerful tools for synthesizing enantiopure compounds, including aminoalcohols and carboxylic acid derivatives.

Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) such as chiral phosphoric acids (CPAs), are highly effective catalysts for a variety of enantioselective reactions. acs.orgacs.org They function by activating electrophiles, such as imines or aldehydes, through hydrogen bonding, creating a well-defined chiral environment for nucleophilic attack. acs.orgrsc.org

For the synthesis of a β-amino alcohol core structure, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to an imine (a Mannich-type reaction). acs.org For example, the reaction between a silyl (B83357) ketene (B1206846) acetal (a nucleophile) and an appropriately substituted imine, catalyzed by a strong chiral Brønsted acid, can produce β-amino esters with high yields and excellent enantioselectivities (up to 99% ee). acs.org These esters can then be reduced to the corresponding 1,3-aminoalcohols.

Another relevant application is the enantioselective protonation of silyl enol ethers, which can generate chiral ketones that are precursors to β-hydroxy acids. nih.gov Chiral Brønsted acids generated from cationic gold(I) complexes, for instance, have been shown to catalyze the protonation of silyl enol ethers to produce optically active ketones in high yields and enantioselectivities. nih.gov

Table 2: Chiral Brønsted Acid Catalyzed Asymmetric Mukaiyama-Mannich Reaction (Note: This table illustrates a representative transformation for the synthesis of a β-amino acid ester, a key precursor for the target structure.)

| Imine Substrate | Nucleophile | Catalyst (mol%) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| N-PMP-phenylmethanimine | Danishefsky's diene | (S)-BPTM (1 mol%) | 99% | 98% | acs.org |

| N-PMP-(naphthalen-2-yl)methanimine | Danishefsky's diene | (S)-BPTM (1 mol%) | 99% | 97% | acs.org |

Asymmetric aminocatalysis involves the use of chiral primary or secondary amines, often derived from natural amino acids like proline. These catalysts react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamines or electrophilic iminium ions as key intermediates.

This strategy is highly effective for the enantioselective functionalization of butanoic acid precursors. For instance, the conjugate addition of N-protected hydroxylamines to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce 5-hydroxyisoxazolidines. These intermediates can be readily converted into β-amino acids with excellent enantioselectivity (90-99% ee). nih.gov Applying this to a substrate like crotonaldehyde (B89634) would generate a precursor for the 3-hydroxy-4-aminobutanoic acid core.

Furthermore, primary amine catalysts derived from quinine (B1679958) have been used for the cross-aldol reaction between enolizable aldehydes (e.g., propanal) and α-ketophosphonates. nih.gov This reaction furnishes β-formyl-α-hydroxyphosphonates with high enantioselectivity. nih.gov Such products contain the β-hydroxy acid motif and can be further elaborated, showcasing the potential of aminocatalysis to construct key fragments of the target molecule.

Table of Mentioned Compounds

| Compound Name | Structure/Class |

|---|---|

| This compound | Target Compound |

| Evans Oxazolidinones | Chiral Auxiliary |

| Pseudoephedrine | Chiral Auxiliary |

| (R)-3-Hydroxybutanoic acid | SRS Starting Material |

| 3-Aminobutanoic acid | SRS Starting Material |

| Pivalaldehyde | Reagent in SRS |

| BINOL (1,1'-Bi-2-naphthol) | Chiral Ligand for Catalysts |

| Chiral Phosphoric Acids (CPAs) | Organocatalyst |

| Silyl Ketene Acetal | Nucleophile |

| Silyl Enol Ether | Nucleophile/Precursor |

| Proline | Organocatalyst |

| Crotonaldehyde | α,β-Unsaturated Aldehyde |

| Quinine | Precursor for Organocatalyst |

| α-Ketophosphonates | Electrophile |

| Boc-N-methyl-L-alaninal | Aldehyde Reactant |

| Dibutylboron triflate | Lewis Acid/Reagent |

| Danishefsky's diene | Nucleophile |

| N-PMP-phenylmethanimine | Imine Substrate |

Transition Metal-Catalyzed Asymmetric Synthesis

The stereoselective synthesis of chiral molecules like this compound heavily relies on transition metal catalysis. These methods offer high efficiency and enantioselectivity, making them indispensable for producing optically pure compounds.

Asymmetric hydrogenation of a prochiral ketone is one of the most direct and atom-economical methods for synthesizing chiral alcohols. For this compound, this involves the reduction of a β-amino ketone precursor, such as an ester of 4-(dimethylamino)-3-oxobutanoic acid. Iridium (Ir) and Ruthenium (Ru) complexes featuring chiral phosphine (B1218219) ligands are prominent catalysts for this transformation. nih.gov

Research has demonstrated that Ir-catalyzed asymmetric hydrogenation of β-dialkylamino ketone hydrochlorides can proceed with exceptional yields and enantioselectivities, often exceeding 99% ee. nih.gov These reactions are typically performed under hydrogen pressure in the presence of a chiral catalyst. The choice of metal, ligand, and reaction conditions is crucial for achieving high stereocontrol. For instance, Noyori-type [RuCl2(diphosphine)(1,2-diamine)] catalysts are highly effective for the hydrogenation of various β-tertiary-amino ketones. nih.gov

Table 2: Selected Data on Asymmetric Hydrogenation of β-Amino Ketone Precursors

| Catalyst/Ligand System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir–(SC,RP,SC)-L6 | β-dimethylamino ketone HCl | >99% | 99% | nih.gov |

| Rh–DuanPhos | β-secondary-amino ketone | 90–93% | 93–99% | nih.gov |

| Ru(II)–(R,R)-Bicp | 3-(dimethylamino)-1-(2-thienyl)-1-propanone | - | 96% | nih.gov |

Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction used to construct chiral centers. This strategy can be employed to build the core structure of this compound by reacting a nucleophile with an allylic electrophile under the influence of a chiral transition metal catalyst, typically based on Palladium (Pd), Iridium (Ir), or Rhodium (Rh).

In a potential synthetic route, a nitrogen-containing nucleophile could be added to an allylic substrate bearing a latent carboxylic acid functionality. Alternatively, a more common approach involves the alkylation of a stabilized carbanion with an allylic carbonate or acetate (B1210297) that contains the amino group. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center. While direct application of AAA to the synthesis of this compound is not extensively documented, the method's utility in creating chiral building blocks with precise stereocontrol is well-established. nih.gov

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity.

The asymmetric reduction of a keto group in a precursor molecule, such as 4-(dimethylamino)-3-oxobutanoate, can be efficiently achieved using ketoreductases (KREDs). These enzymes, often derived from yeast or bacteria, utilize cofactors like NADPH or NADH to deliver a hydride to the carbonyl carbon with high facial selectivity, leading to the formation of a single enantiomer of the corresponding alcohol.

This biocatalytic approach is a direct parallel to transition metal-catalyzed asymmetric hydrogenation but avoids the use of heavy metals and high pressures. The synthesis of optically active hydroxybutanoates via the yeast reduction of corresponding ketoesters is a well-established process. ethz.ch The selection of the specific enzyme is critical to ensure high conversion and enantiomeric purity of the desired (R)- or (S)-enantiomer.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their commercial availability, stability in organic solvents, and broad substrate tolerance. researchgate.net The kinetic resolution of a racemic mixture of this compound (or its ester derivative) can be accomplished through enantioselective acylation or hydrolysis. nih.gov

In a typical resolution, a lipase (B570770) selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For example, using an acyl donor like vinyl acetate, a lipase from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL) can preferentially acylate the (R)- or (S)-alcohol. nih.gov Conversely, the selective hydrolysis of one enantiomer of a racemic ester can also be employed. nih.gov This results in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated. Lipases from Candida rugosa (CRL) have also been shown to be highly efficient in resolving similar compounds. nih.govmdpi.com The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (>100) is indicative of an effective resolution. researchgate.net

Table 3: Examples of Lipase-Mediated Kinetic Resolutions

| Lipase Source | Reaction Type | Substrate | Product(s) | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Pseudomonas cepacia (PSL) | Acylation | Racemic 3-hydroxy-4-tosyloxybutanenitrile | (S)-alcohol and (R)-acetate | >99% ee | nih.gov |

| Candida antarctica B (CAL-B) | Acylation | Racemic 3-hydroxy-4-tosyloxybutanenitrile | (S)-alcohol and (R)-acetate | >99% ee | nih.gov |

| Candida rugosa (CRL) | Hydrolysis | Racemic FOP acetates | (S)-FOP acetate | 98.5% de | nih.gov |

Microbial Cell-Mediated Biotransformations

The use of whole microbial cells as catalysts for chemical synthesis offers a sustainable and efficient alternative to traditional chemical methods. While direct microbial fermentation to produce this compound is not yet established in the literature, the biosynthesis of structurally related γ-amino acids, particularly γ-aminobutyric acid (GABA), is well-documented and provides a foundational model. nih.govnih.gov

Microorganisms, especially Lactic Acid Bacteria (LAB) like Lactobacillus plantarum and Lactobacillus brevis, are known to produce GABA from L-glutamate via the action of the enzyme glutamate (B1630785) decarboxylase (GAD). nih.govresearchgate.netresearchgate.net This single-step decarboxylation is a key reaction in the microbes' acid resistance mechanisms and has been harnessed for the commercial production of GABA-enriched functional foods. nih.govresearchgate.net The process typically involves optimizing fermentation conditions such as pH, temperature, and substrate (monosodium glutamate) concentration to maximize yield. mdpi.com

Extrapolating from these systems, a potential biotransformation route to the core scaffold of the target molecule can be envisioned. Significantly, research has shown that enzymes within microbial pathways possess the capability to recognize and process close analogs. For instance, pantothenate synthetase from Escherichia coli, which naturally catalyzes the condensation of (R)-pantoic acid and β-alanine, has been found to accept 4-amino-3-hydroxybutyric acid (GABOB) as an alternative amine substrate, successfully coupling it to form an amide product. rug.nl This demonstrates that the 4-amino-3-hydroxybutanoic acid backbone is a viable substrate for at least some microbial enzymes.

Further research could focus on engineering known pathways, such as the GABA shunt, or discovering novel enzymes capable of acting on precursors to generate the desired hydroxylated and aminated scaffold, which could then be dimethylated in a final microbial or chemical step.

Table 1: Examples of Microbial Systems for Production of Related γ-Amino Acids

| Microorganism | Enzyme System | Substrate | Product | Reference |

|---|---|---|---|---|

| Lactobacillus plantarum FNCC 260 | Glutamate Decarboxylase (GAD) | Monosodium Glutamate (MSG) | γ-Aminobutyric Acid (GABA) | mdpi.com |

| Lactobacillus brevis | Glutamate Decarboxylase (GAD) | L-Glutamate | γ-Aminobutyric Acid (GABA) | nih.gov |

| Escherichia coli (recombinant) | Pantothenate Synthetase (PS) | (R)-Pantoic Acid + 4-amino-3-hydroxybutyric acid | N-((R)-Pantoyl)-4-amino-3-hydroxybutyric acid | rug.nl |

Convergent and Divergent Synthetic Pathways to the Core Scaffold

The strategic design of a synthetic route significantly impacts its efficiency, yield, and adaptability. While simple linear syntheses for the parent compound, 4-amino-3-hydroxybutyric acid (GABOB), have been described, researchgate.netnih.gov convergent and divergent strategies offer greater flexibility for analog generation and optimization.

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. This approach maximizes efficiency, as lengthy linear sequences are avoided. For this compound, a convergent strategy could involve:

Fragment A Synthesis : Preparation of a C4 carboxylic acid fragment containing the hydroxyl group, for example, ethyl (R)-4-azido-3-hydroxybutanoate. This could be synthesized from a chiral precursor like L-malic acid.

Fragment B Source : Sourcing of the dimethylamine (B145610) group, for instance, from a suitable methylating agent like methyl iodide or dimethyl sulfate.

Coupling and Final Steps : The azido (B1232118) group of Fragment A would be reduced to a primary amine, followed by reductive amination with formaldehyde (B43269) and a reducing agent to install the dimethylamino group. Alternatively, direct alkylation of the primary amine could be performed, followed by hydrolysis of the ester to yield the final product.

A divergent synthesis , in contrast, begins with a common core intermediate that is subsequently modified to create a library of different compounds. This is highly valuable for structure-activity relationship (SAR) studies. A potential divergent pathway for analogs of this compound could start from a versatile intermediate like ethyl 4-bromo-3-oxobutanoate.

Core Intermediate : Ethyl 4-bromo-3-oxobutanoate.

Divergent Step 1 (Amine Introduction) : Reaction with various primary or secondary amines (e.g., dimethylamine, diethylamine, piperidine) would displace the bromide, introducing diverse amino functionalities at the C4 position.

Divergent Step 2 (Reduction) : Subsequent stereoselective reduction of the ketone at C3 would yield a library of different 4-(dialkylamino)-3-hydroxybutanoic acid esters, which can be hydrolyzed to the final products.

These advanced strategies, while requiring more intricate planning, ultimately provide more powerful and adaptable routes to the target molecule and its derivatives compared to linear approaches.

Novel Protective Group Strategies for Functionalized Aminoalcohols

The synthesis of a molecule with multiple reactive sites, such as the carboxylic acid, hydroxyl, and amino groups of this compound, necessitates a robust protecting group strategy. Since the target has a tertiary amine, this group is non-reactive under many conditions and does not require protection. The focus is therefore on the transient protection of the hydroxyl and carboxylic acid functionalities.

An effective strategy relies on the principle of orthogonal protection , where each protective group can be removed under specific conditions without affecting the others. wikipedia.orgorganic-chemistry.org This allows for the selective unmasking and reaction of different functional groups within the molecule.

For the this compound scaffold, a potential orthogonal strategy would be:

Carboxyl Group Protection : Esterification, for example, as a Benzyl ester (Bn) . This group is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis. youtube.com

Hydroxyl Group Protection : Conversion to a silyl ether, such as a tert-Butyldimethylsilyl ether (TBDMS) . This group is stable to many reaction conditions, including hydrogenolysis, but is easily cleaved by fluoride-containing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). wikipedia.org

This orthogonal pairing allows for the manipulation of other parts of the molecule. For example, the TBDMS-protected hydroxyl group would be stable while the benzyl ester is removed, freeing the carboxylic acid for an amidation reaction. Conversely, the benzyl ester would be stable during the removal of the TBDMS group, allowing for selective reaction at the hydroxyl position. The choice of protecting groups is critical and must be tailored to the specific reaction sequence planned.

Table 2: Selected Protecting Groups for Hydroxyl and Carboxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Reference |

|---|---|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | TBAF; HF; Acetic Acid | wikipedia.org |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | youtube.com | |

| Carboxyl | Methyl ester | Me | MeOH, H⁺ or TMSCHN₂ | LiOH, H₂O or NaOH, H₂O (Saponification) | organic-chemistry.org |

| Benzyl ester | Bn | Benzyl alcohol, DCC | H₂, Pd/C (Hydrogenolysis) | organic-chemistry.org |

Scalability Considerations for Laboratory and Pilot-Scale Research Production

Transitioning a synthetic process from a laboratory bench to a pilot or industrial scale introduces significant challenges that must be addressed to ensure efficiency, reproducibility, and economic viability. For a molecule like this compound, particularly if produced via fermentation, scalability is paramount. The large-scale production of related polyhydroxyalkanoates (PHAs) serves as an excellent case study for the challenges involved. tudelft.nlresearchgate.netresearchgate.net

Key considerations for scaling up a microbial production process include:

Feedstock Cost and Availability : Substrate costs can account for a significant portion of the total production cost. researchgate.net Utilizing inexpensive feedstocks like agro-industrial wastes or crude glycerol (B35011) is a key strategy for economic feasibility. researchgate.net

Bioreactor Design and Operation : Maintaining optimal conditions for microbial growth and product formation in large volumes is critical. The volumetric mass transfer coefficient (kLa), which represents the efficiency of oxygen supply, is a crucial parameter for scaling up aerobic fermentations. nih.gov Insufficient oxygen can lead to reduced yield and changes in product quality.

Downstream Processing (DSP) : The extraction and purification of the final product from the fermentation broth can be complex and costly. The development of efficient DSP, such as filtration, extraction, and chromatography steps, is essential for achieving the desired purity at a large scale. mdpi.com

Process Control and Monitoring : Large-scale fermenters require sophisticated monitoring and control of parameters like pH, temperature, dissolved oxygen, and nutrient feeding to maintain high productivity. cas.cn

Pilot-scale studies are essential to de-risk the process and gather data for further scale-up. These studies help in optimizing feeding strategies, validating the process control scheme, and confirming product yield and quality in a production-relevant environment.

Table 3: Examples of Pilot-Scale Fermentation Processes

| Product | Microorganism/System | Scale | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| Polyhydroxyalkanoates (PHA) | Mixed Microbial Consortia | Pilot-scale (multiple installations reviewed) | Feasible with various waste streams; yield and polymer content are key metrics. | tudelft.nlresearchgate.net |

| L-Lactic Acid | Bacillus coagulans | 35 L Fermenter | Achieved 46.9 g/L product with a yield of 0.72 g/g from carob bagasse. | mdpi.com |

| Volatile Fatty Acids (VFA) | Primary Sludge Co-fermentation | 1.14 m³ Reactors | Demonstrated conversion of waste grease to VFAs, a valuable carbon source. | researchgate.net |

| Enzymes (Pectinases, Lipases) | Filamentous Fungi | Pilot-scale packed-bed bioreactor | Scale-up challenges include inoculum prep, air distribution (kLa), and bed structure. | nih.gov |

Chemoenzymatic Syntheses Combining Chemical and Biological Catalysis

Chemoenzymatic synthesis leverages the best of both worlds: the efficiency and versatility of traditional chemical reactions combined with the unparalleled selectivity of biocatalysts. nih.gov This hybrid approach is particularly powerful for constructing complex chiral molecules like this compound, as enzymes can create specific stereocenters under mild conditions, reducing the need for complex chiral auxiliaries or resolution steps.

Several chemoenzymatic strategies can be proposed for the synthesis of the target molecule, drawing inspiration from established enzymatic transformations:

Ketoreductase-Mediated Reduction : A chemical synthesis could be used to produce an achiral keto-acid precursor, such as 4-(dimethylamino)-3-oxobutanoic acid. A stereoselective ketoreductase (KRED) enzyme could then be used to reduce the ketone to the desired (R)- or (S)-hydroxyl group with high enantiomeric excess.

Lipase-Catalyzed Kinetic Resolution : A racemic mixture of this compound (or its ester) could be synthesized chemically. A lipase could then be employed to selectively acylate one of the enantiomers, allowing for the easy separation of the acylated product from the remaining unreacted enantiomer. This method has been successfully used for the resolution of similar hydroxy-nitrile compounds. nih.gov

Tandem Aldol Addition and Transamination : A highly elegant approach could involve a one-pot, two-enzyme cascade. nih.gov The synthesis could start with dimethylaminoacetaldehyde and pyruvate. A carboligase enzyme would catalyze the C-C bond formation via an aldol addition to create a keto-acid intermediate. A second enzyme, a transaminase, would then convert the keto group into an amino group. While this would yield a different isomer (an α-hydroxy-β-amino acid), the principle of combining carboligases and transaminases demonstrates a powerful synthetic platform. A more direct route could use a specific aldolase (B8822740) to combine an appropriate aldehyde and ketone, followed by amination and a final chemical dimethylation step.

These enzymatic steps, integrated into a chemical synthesis framework, provide efficient and stereocontrolled pathways to the desired chiral functionalized amino acid.

Table 4: Potential Enzymatic Transformations for Chemoenzymatic Synthesis

| Enzyme Class | Reaction Type | Potential Application in Synthesis | Reference |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric ketone reduction | Stereoselective conversion of 4-(dimethylamino)-3-oxobutanoic acid to (R)- or (S)-4-(dimethylamino)-3-hydroxybutanoic acid. | [N/A] |

| Lipase | Enantioselective acylation/hydrolysis | Kinetic resolution of racemic this compound ester. | nih.gov |

| Transaminase (TAm) | Conversion of ketone to amine | Amination of a keto-acid precursor to introduce the amino group stereoselectively. | nih.gov |

| Baeyer-Villiger Monooxygenase (BVMO) | Ketone to ester oxidation | Conversion of a precursor ketone to a lactone or ester, which can be opened to the hydroxy acid. | nih.gov |

Biochemical Pathways and Metabolic Research Non Human & Model Systems

Role as a Biosynthetic Precursor or Intermediate

While the primary route of L-carnitine biosynthesis in mammals is well-established, microorganisms exhibit diverse pathways. In some microorganisms, L-carnitine can be synthesized from crotonobetaine via the action of L-carnitine hydrolase, a pathway distinct from the mammalian route that starts from trimethyllysine. Research has indicated that 4-(dimethylamino)-3-hydroxybutanoic acid is a metabolite of carnitine. Its structural similarity to carnitine and its precursors suggests a potential role as an intermediate or a related compound in these microbial biosynthetic pathways. For instance, some bacteria utilize γ-butyrobetaine hydroxylase to convert γ-butyrobetaine to L-carnitine, the final step in the mammalian pathway. The structural relationship between this compound and γ-butyrobetaine points towards a possible intersection in their metabolic routes within certain microbial species.

In cellular models, this compound has been identified as an intermediate in the metabolism of fatty acids. It is known to be a metabolite of carnitine, a key molecule in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The inhibition of carnitine biosynthesis can lead to an accumulation of its precursors, including γ-butyrobetaine (GBB). This disruption in carnitine homeostasis directly impacts fatty acid metabolism, as the transport of fatty acids into the mitochondria via the carnitine shuttle is impaired. Consequently, cellular energy metabolism may shift away from fatty acid oxidation.

The metabolism of this compound is intertwined with other hydroxy acid pathways. Its structural features suggest potential interactions with enzymes that recognize and process similar substrates. This metabolic cross-talk is crucial for maintaining cellular homeostasis and ensuring the efficient processing of various metabolic intermediates. Further research is needed to fully elucidate the specific enzymes and pathways that interact with this compound and the regulatory mechanisms that govern these interactions.

Enzymatic Transformations and Characterization of Metabolizing Enzymes

The enzymatic transformations of this compound are central to its metabolic fate. Studies on related compounds have shed light on the enzymes that might be involved. For example, γ-butyrobetaine hydroxylase (GBBH), the enzyme responsible for the final step of L-carnitine biosynthesis, hydroxylates γ-butyrobetaine. Given the structural similarity, it is plausible that GBBH or other related hydroxylases could act on this compound or its precursors.

Enzyme promiscuity, the ability of an enzyme to catalyze reactions with multiple substrates, is a key consideration. The enzymes involved in carnitine and fatty acid metabolism may exhibit a degree of promiscuity, allowing them to interact with and modify this compound.

A detailed kinetic analysis of the enzymes that metabolize this compound is essential for understanding its metabolic turnover. Such studies would involve determining key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for enzymes acting directly on this compound is limited in the public domain, research on analogous enzymes provides a framework for what to expect. For instance, the inhibition of GBBH by analogs like meldonium has been studied, revealing insights into the enzyme's active site and substrate binding requirements.

| Parameter | Description | Significance in the Context of this compound Metabolism |

| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | A lower Km value would indicate a higher affinity of the metabolizing enzyme for this compound. |

| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Vmax reflects the efficiency of the enzyme in converting this compound to its product. |

| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into a product. | This parameter would allow for the comparison of the metabolic efficiency of different enzymes acting on this compound. |

Structural Biology of this compound-Interacting Enzymes (e.g., X-ray Crystallography, Cryo-EM)

The molecular architecture of enzymes that interact with this compound (DMHBA) is crucial for understanding its metabolic fate. While specific crystallographic data for DMHBA-enzyme complexes are not extensively documented, a wealth of information can be inferred from studies on homologous enzymes, particularly gamma-butyrobetaine hydroxylase (BBOX), a key enzyme in L-carnitine biosynthesis. nih.govresearchgate.net

X-ray crystallography has been instrumental in revealing the three-dimensional structure of human BBOX. nih.govresearchgate.netwikipedia.org These studies show that the BBOX monomer is composed of a catalytic domain and a smaller N-terminal domain. nih.govresearchgate.net The catalytic domain features a double-stranded beta-helix fold, a characteristic structure found in all 2-oxoglutarate (2OG) dependent oxygenases. nih.govresearchgate.net The active site contains a conserved His-X-Asp-X(n)-His triad (B1167595) that coordinates a ferrous iron (Fe(II)) ion. nih.govresearchgate.net BBOX exists as a dimer, with the N-terminal domain of one monomer interacting with the oxygenase domain of the other, a feature that distinguishes it from many other 2OG oxygenases. researchgate.netrsc.org This N-terminal domain also binds a zinc ion. nih.govresearchgate.net

The active site of BBOX is enclosed, and it binds its substrate, gamma-butyrobetaine (GBB), through interactions with both the trimethylammonium and carboxylate groups. rsc.orgnih.gov An aromatic cage within the active site is responsible for recognizing the positively charged trimethylammonium group of GBB. researchgate.net Given the structural similarity between DMHBA and GBB, it is plausible that DMHBA binds in a comparable manner, with its dimethylamino group fitting into this cage and its carboxylate group interacting with corresponding residues. Docking simulations based on the BBOX crystal structure support this hypothesis. rsc.org

| Feature | Description | Reference |

|---|---|---|

| Overall Fold | The monomer consists of a catalytic double-stranded beta-helix (DBSH) domain and a smaller N-terminal domain. nih.govresearchgate.net | nih.govresearchgate.net |

| Quaternary Structure | Forms a dimer through interactions involving the N-terminal domain. researchgate.netnih.gov | researchgate.netnih.gov |

| Active Site | Contains a ferrous iron (Fe(II)) center coordinated by a His-X-Asp-X(n)-His triad. nih.govresearchgate.net | nih.govresearchgate.net |

| Substrate Binding | The active site is enclosed and possesses an aromatic cage for recognition of the substrate's positively charged headgroup. researchgate.netnih.gov | researchgate.netnih.gov |

Interactions with Cellular Metabolic Networks in Model Organisms (e.g., Bacteria, Yeast, Cell Lines)

The introduction of this compound into various model systems has been shown to disrupt metabolic networks, primarily those related to carnitine and fatty acid metabolism.

In mammalian cell lines, the effects of DMHBA have been investigated using techniques like metabolic flux analysis, which allows for the quantitative tracking of cellular fluxes. nih.gov Such studies have demonstrated that DMHBA can perturb the central carbon metabolism. For instance, in cancer cell lines, alterations in metabolic pathways, including those of lipids, the TCA cycle, and carbohydrates, have been observed in response to various perturbations. nih.gov The use of 13C-labeling experiments can further elucidate differences in nutrient utilization and pathway usage. nih.gov

In the yeast Saccharomyces cerevisiae, a model organism often used in metabolic studies, the regulation of energy metabolism is complex and can be influenced by various compounds. nih.govmdpi.com While direct studies on DMHBA in yeast are not abundant, the principles of metabolic control in this organism provide a framework for predicting potential effects. For example, perturbations that affect the NADH/NAD+ balance can shift the metabolism between fermentation and respiration, impacting the production of metabolites like glycerol (B35011) and ethanol. nih.gov Given that DMHBA is an analog of carnitine, which is involved in fatty acid transport and oxidation, it could indirectly influence the redox state and energy metabolism of the cell.

In bacterial systems, which can be engineered to study specific metabolic pathways, DMHBA could potentially interfere with carnitine biosynthesis and transport, similar to its effects in mammalian systems. The enzymes for carnitine biosynthesis are conserved from prokaryotes to eukaryotes, suggesting that similar interactions could occur. youtube.com

| Model Organism | Metabolic Network | Potential Interaction | Reference |

|---|---|---|---|

| Mammalian Cell Lines | Fatty Acid Metabolism, TCA Cycle, Carbohydrate Metabolism | Perturbation of central carbon metabolism, potentially affecting lipid and energy production. nih.gov | nih.gov |

| Saccharomyces cerevisiae (Yeast) | Energy Metabolism, Redox Homeostasis | Indirect influence on the balance between fermentation and respiration by affecting fatty acid-related pathways. nih.govnih.gov | nih.govnih.gov |

| Bacterial Systems | Carnitine Biosynthesis and Transport | Competitive inhibition of enzymes and transporters in the carnitine pathway. youtube.com | youtube.com |

Transcriptomic and Proteomic Studies on Metabolic Perturbations Induced by the Compound in Research Models

Transcriptomic and proteomic analyses offer a global view of the cellular responses to metabolic perturbations, such as those induced by this compound. These approaches allow for the identification of changes in gene and protein expression, providing insights into the molecular mechanisms underlying the observed metabolic shifts.

While specific transcriptomic and proteomic studies focused solely on DMHBA are limited, research on related metabolic modulators and conditions provides a strong basis for predicting its effects. For example, transcriptomic analysis in various models, from yeast to mammalian cells, has been used to understand the regulation of metabolic pathways in response to different stimuli. mdpi.commdpi.comnih.gov In the context of fatty acid metabolism, RNA-sequencing has been employed to identify differential gene expression in pathways related to fatty acid synthesis, transport, and degradation. mdpi.com It is plausible that DMHBA, by interfering with carnitine-dependent fatty acid metabolism, would induce transcriptional changes in genes involved in these processes as a compensatory response.

Proteomic studies similarly provide a snapshot of the protein landscape within a cell. In various disease models and in response to different treatments, proteomics has been used to identify alterations in metabolic enzymes and related proteins. nih.govplos.org For instance, in studies of diabetes, proteomic and metabolomic analyses have revealed perturbations in amino acid and fatty acid metabolism. plos.org Given that DMHBA is known to affect these pathways, it is likely that proteomic profiling of cells treated with this compound would show changes in the abundance of enzymes involved in beta-oxidation, the TCA cycle, and potentially stress-response pathways.

Integrative analyses combining transcriptomics, proteomics, and metabolomics are particularly powerful for elucidating complex metabolic responses. mdpi.combiorxiv.org Such approaches could reveal how DMHBA-induced changes at the gene and protein level translate into functional metabolic alterations.

Molecular Mechanisms and Interactions Cellular/molecular Level

Ligand-Receptor Binding Studies and Affinities

Specific ligand-receptor binding studies to determine the affinity of 4-(dimethylamino)-3-hydroxybutanoic acid for various receptors are not extensively documented in publicly available scientific literature. While a structurally related compound, 4-amino-3-hydroxybutanoic acid (GABOB), has been shown to act as a full agonist at human recombinant rho1 GABA(C) receptors, it is important to note that GABOB is a distinct molecule from DMHBA, and its receptor binding profile cannot be directly attributed to DMHBA. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and its receptor. This method involves labeling a ligand with a radioactive isotope and measuring its binding to a receptor preparation. By competing with a known radioligand, the affinity of a non-labeled compound, such as DMHBA, for a specific receptor can be determined.

Currently, there are no specific radioligand binding assay data available in the scientific literature that characterize the binding affinities of this compound for any particular receptor.

Fluorescence-Based Binding and Competition Assays

Fluorescence-based binding assays offer a non-radioactive alternative for studying ligand-receptor interactions. These assays can utilize fluorescently labeled ligands or rely on changes in the intrinsic fluorescence of a protein upon ligand binding. Competition assays, where a non-fluorescent compound displaces a fluorescent ligand, can be used to determine binding affinities.

There is no specific data from fluorescence-based binding or competition assays for this compound in the reviewed scientific literature.

Enzyme Modulation: Inhibition and Activation Modalities

The most well-documented molecular mechanism of this compound is its role as an inhibitor of γ-butyrobetaine hydroxylase (BBOX), the final enzyme in the carnitine biosynthesis pathway. nih.govnih.govresearchgate.net This enzyme catalyzes the stereospecific hydroxylation of γ-butyrobetaine (GBB) to form L-carnitine. nih.govyoutube.com

Mechanism of Enzyme Inhibition/Activation (e.g., Competitive, Non-competitive)

As an analog of the BBOX substrate, γ-butyrobetaine, this compound likely acts as a competitive inhibitor. nih.govresearchgate.net Competitive inhibitors structurally resemble the substrate and bind to the active site of the enzyme, thereby preventing the natural substrate from binding. The crystal structure of BBOX has been solved, which provides a basis for understanding how substrate analogs and inhibitors interact with the active site. nih.govnih.gov Studies on other BBOX inhibitors, such as mildronate, have shown that they compete with GBB for binding to the active site. nih.gov It is plausible that DMHBA follows a similar competitive inhibition mechanism.

Table 1: Properties of γ-Butyrobetaine Hydroxylase (BBOX) and Its Inhibitors

| Property | Description | Reference |

|---|---|---|

| Enzyme | γ-Butyrobetaine Hydroxylase (BBOX) | nih.govnih.govresearchgate.net |

| Function | Catalyzes the final step of L-carnitine biosynthesis. | nih.govyoutube.com |

| Substrate | γ-Butyrobetaine (GBB) | nih.gov |

| Inhibitor Example | Mildronate (3-(2,2,2-trimethylhydrazinium)propionate) | nih.govnih.gov |

| Inhibition Mechanism of Analogs | Competitive inhibition | nih.gov |

| Inhibitor of Carnitine Biosynthesis | this compound | nih.govresearchgate.net |

Allosteric Modulation by this compound or Its Analogs

Allosteric modulators bind to a site on an enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.gov There is no evidence in the current scientific literature to suggest that this compound or its close analogs act as allosteric modulators of any enzyme. Its primary mechanism of action appears to be direct competitive inhibition of γ-butyrobetaine hydroxylase.

Modulation of Intracellular Signaling Cascades

The inhibition of carnitine biosynthesis by this compound can have downstream effects on intracellular signaling pathways, primarily due to the alteration of fatty acid metabolism. A reduction in L-carnitine levels leads to decreased transport of long-chain fatty acids into the mitochondria, which in turn reduces fatty acid β-oxidation. nih.gov

This shift in cellular metabolism can indirectly influence various signaling pathways. For instance, alterations in fatty acid and energy metabolism are known to impact signaling pathways related to cellular stress, inflammation, and apoptosis. nih.govnih.gov However, direct studies detailing the specific intracellular signaling cascades modulated by this compound are not present in the available literature. Research on other compounds that modulate fatty acid oxidation has shown effects on pathways such as those involving AMP-activated protein kinase (AMPK), which is a key sensor of cellular energy status. It is conceivable that by altering the cellular energy landscape, DMHBA could indirectly influence such pathways, but this remains to be experimentally verified.

Furthermore, studies on the structurally different compound 3-hydroxybutyrate (B1226725) have shown that it can act as a signaling molecule, for example, by inhibiting histone deacetylases (HDACs) or modulating inflammatory pathways. nih.govmdpi.com One study on 3-hydroxybutyrate derivatives indicated an inhibitory effect on cell apoptosis mediated by signaling pathways related to the elevation of cytosolic Ca2+ concentration. researchgate.netnih.gov It is crucial to emphasize that these findings pertain to different molecules and cannot be directly extrapolated to this compound.

Downstream Effects on Protein Phosphorylation Events

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism, and its activity is heavily modulated by phosphorylation. mdpi.comresearchgate.net Growth factors typically promote mTOR phosphorylation at S2448, a marker for its activation. mdpi.com Conversely, nutrient deprivation can lead to AMPK-dependent phosphorylation of mTOR at S2446, antagonizing its activity. mdpi.com Given that amino acids regulate mTORC1, it is plausible that this compound, as an amino acid derivative, could interact with this pathway. nih.gov The mTOR pathway's downstream effectors, S6K and 4E-BP1, are key players in protein synthesis, and their phosphorylation is a critical step in this process. mdpi.com

It is important to note that without direct experimental evidence, the role of this compound in modulating these or other phosphorylation events remains speculative.

Impact on Second Messenger Systems

There is no direct evidence linking this compound to specific second messenger systems like cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG). However, these systems are fundamental to cellular signaling and are modulated by a vast array of molecules.

The cAMP signaling pathway, for example, is initiated by the binding of extracellular signals to G-protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cAMP. nih.gov This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including glycogen (B147801) synthase kinase 3β (GSK-3β), a key regulator of neuronal survival. nih.gov

The IP3 and DAG signaling pathways are also initiated by GPCRs or receptor tyrosine kinases, which activate phospholipase C (PLC). researchgate.net PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. researchgate.net IP3 diffuses through the cytoplasm to release calcium from the endoplasmic reticulum, while DAG remains at the membrane to activate Protein Kinase C (PKC). researchgate.net These pathways are crucial for processes like cell growth, metabolism, and neurotransmission. nih.govnih.govmdpi.com

Given the structural features of this compound, including a hydroxyl group and a dimethylamino group, it has the potential to interact with receptors that couple to these second messenger systems. However, this remains a hypothesis pending experimental validation.

Mechanisms of Action in Defined Cellular Models (e.g., neuronal cell lines, primary cell cultures)

Specific studies detailing the mechanism of action of this compound in neuronal cell lines such as SH-SY5Y or PC12, or in primary neuronal cultures, are not available in the current body of scientific literature. These cell lines are widely used as in vitro models to study neuronal function and neurotoxicity. nih.gov For instance, SH-SY5Y cells, a human neuroblastoma cell line, can be differentiated into more mature neuron-like cells and are used to investigate neuroprotective and neurotoxic effects of various compounds. nih.gov

Research on related compounds provides some context. For example, 3-hydroxybutyric acid has been shown to modulate the activity of chemosensitive neurons in the hypothalamus, suggesting a role in the central regulation of satiety. nih.gov In primary mouse neuron cultures, various metabolites have been shown to trigger the secretion of cytokines, indicating that neurons can directly respond to metabolic changes in their environment. nih.gov Without specific data, one can only speculate that this compound might influence neuronal activity or survival through mechanisms yet to be determined.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

While comprehensive SAR studies for this compound are not published, the principles of SAR are crucial for understanding how its chemical structure relates to its biological activity.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For hydroxybutanoic acid derivatives, key pharmacophoric features likely include:

The Carboxylic Acid Group: This group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge can participate in ionic interactions with positively charged residues (e.g., arginine, lysine) in a receptor binding pocket.

The Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the biological target.

The Dimethylamino Group: This tertiary amine is basic and can be protonated to form a positively charged ammonium (B1175870) ion. This positive charge can engage in ionic interactions or cation-pi interactions. The methyl groups also contribute to the molecule's hydrophobicity.

Pharmacophore models for other classes of compounds highlight the importance of these types of features. For instance, a pharmacophore model for 5-HT6 receptor antagonists includes a positive ionizable atom, a hydrogen bond acceptor, and hydrophobic sites. uni.lu Similarly, pharmacophore models for substrates of a drug/proton-antiporter at the blood-brain barrier feature a hydrophobic core flanked by hydrogen bond donor and acceptor regions. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Potential Interaction Type |

| Carboxylic Acid | Ionic Bonding, Hydrogen Bonding |

| Hydroxyl Group | Hydrogen Bonding (Donor and Acceptor) |

| Dimethylamino Group | Ionic Bonding (if protonated), Hydrophobic Interactions |

Impact of Stereochemistry on Molecular Interactions

The carbon atom bearing the hydroxyl group (C3) in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). Stereochemistry is often a critical determinant of biological activity, as the three-dimensional arrangement of functional groups dictates how a molecule fits into a chiral binding site on a protein.

While direct studies on the stereochemistry of this compound are lacking, research on the related compound 4-amino-3-hydroxybutanoic acid (GABOB) demonstrates the importance of stereoisomerism. The (R)- and (S)-enantiomers of GABOB exhibit different activities and selectivities at GABA receptors, highlighting that the spatial orientation of the hydroxyl group is crucial for receptor interaction.

The differential effects of enantiomers are a common theme in pharmacology and underscore the necessity of studying stereoisomers independently to understand their molecular interactions and biological effects.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative and Stereoselective Analysis

Chromatography is the cornerstone for the separation and quantification of 4-(dimethylamino)-3-hydroxybutanoic acid from complex biological or chemical matrices. Due to the presence of a chiral center at the C-3 position, methods that can distinguish between the (R)- and (S)-enantiomers are particularly crucial.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating chiral compounds. mdpi.com To determine the enantiomeric purity of this compound, direct or indirect chiral HPLC methods can be employed.

Direct separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives immobilized on a silica (B1680970) support, are widely used. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For a polar, zwitterionic molecule like this compound, reversed-phase conditions using a polysaccharide-based column like a Chiralpak® IB could be effective. mdpi.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, with the pH adjusted to control the ionization state of the analyte and enhance interaction with the CSP. mdpi.com

Indirect separation involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column). nih.gov This approach can also enhance the detectability of the analyte if the CDA contains a chromophore or fluorophore. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Standard C18, 5 µm |

| Mobile Phase | Acetonitrile/Water/40 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.5) | Acetonitrile/Water Gradient |

| Flow Rate | 0.4 - 1.0 mL/min | 1.0 mL/min |

| Temperature | 35 °C | 30 °C |

| Detection | UV (210 nm) or Mass Spectrometry | UV (e.g., 290 nm, depends on CDA) or Mass Spectrometry |

| Derivatizing Agent | Not Applicable | e.g., Marfey's reagent (FDAA) |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile or semi-volatile compounds. nih.gov Direct analysis of this compound by GC is challenging due to its low volatility and polar functional groups. Therefore, a derivatization step is required to convert the carboxylic acid and hydroxyl groups into less polar, more volatile esters and ethers, respectively.

Following derivatization, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. nih.gov Cyclodextrin (B1172386) derivatives are the most common CSPs in gas chromatography. gcms.cz These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin rim (e.g., with alkyl or acyl groups), their enantioselectivity for different classes of compounds can be tailored. nih.govgcms.cz The differential interaction of the derivatized enantiomers with the chiral cavity of the cyclodextrin results in separation. gcms.cz

Table 2: Representative GC Parameters for Chiral Analysis (Post-Derivatization)

| Parameter | Value |

| Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) nih.gov |

| Derivatization | Silylation (e.g., with BSTFA) or Esterification/Acylation |

| Carrier Gas | Hydrogen or Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 70 °C (1 min hold), ramp at 2 °C/min to 150 °C nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) for Enantiomeric Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations with the advantages of low sample and reagent consumption. In CE, separation is based on the differential migration of ions in an electric field. To separate enantiomers, which have identical electrophoretic mobilities, a chiral selector must be added to the background electrolyte (BGE). nih.gov

Modified cyclodextrins are frequently used as chiral selectors in CE. nih.gov The inclusion of the analyte enantiomers into the chiral cyclodextrin cavity forms host-guest complexes with different effective mobilities, enabling their separation. The degree of separation can be optimized by adjusting the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. nih.govnih.gov For this compound, a hydroxy acid, selectively modified diamino-beta-cyclodextrins have proven effective for similar compounds. nih.gov

Mass Spectrometry-Based Characterization and Metabolomics in Research

Mass spectrometry (MS) is an indispensable tool for confirming the identity of this compound and for elucidating the structure of its derivatives and metabolites. taylorandfrancis.com It is often coupled with a chromatographic separation technique (LC-MS or GC-MS).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of an unknown compound, which is a critical step in its identification. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated from the masses of its most abundant isotopes. nih.gov By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument (such as an Orbitrap or Time-of-Flight analyzer), the molecular formula can be confidently assigned. nih.govresearchgate.net

Table 3: Accurate Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₃ nih.gov |

| Ion Species | [M+H]⁺ |

| Theoretical Monoisotopic Mass | 148.09682 Da |

| Hypothetical HRMS Measurement | 148.09669 Da |

| Mass Error | -0.88 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Derivatives

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ion, e.g., the [M+H]⁺ of the compound of interest) are selected and then fragmented by collision with an inert gas. biorxiv.org The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification. taylorandfrancis.com

For this compound, characteristic fragmentation would involve neutral losses (e.g., H₂O from the hydroxyl group, CO₂ from the carboxylic acid) and bond cleavages. A prominent fragment ion observed in the GC-MS data for this compound is at m/z 58, which corresponds to the stable [CH₂=N(CH₃)₂]⁺ fragment resulting from cleavage adjacent to the nitrogen atom. nih.gov When analyzing metabolites, such as a glucuronide conjugate, MS/MS can identify the parent structure by observing characteristic fragments of the original molecule alongside the loss of the conjugated moiety.

Table 4: Hypothetical MS/MS Fragmentation Data

| Compound | Precursor Ion (m/z) | Expected Major Product Ions (m/z) | Structural Assignment of Fragment |

| This compound | 148.1 | 130.1 | [M+H - H₂O]⁺ |

| 102.1 | [M+H - HCOOH]⁺ | ||

| 88.1 | Cleavage of C2-C3 bond | ||

| 58.1 | [CH₂=N(CH₃)₂]⁺ | ||

| Hypothetical Metabolite (Glucuronide Conjugate) | 324.1 | 148.1 | [M+H - 176]⁺ (Loss of glucuronic acid) |

| 58.1 | [CH₂=N(CH₃)₂]⁺ |

Quantitative LC-MS/MS for Tracing Metabolic Fluxes in Model Systems

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for metabolic flux analysis (MFA), providing high sensitivity and specificity for the quantitative analysis of metabolites in biological systems. creative-proteomics.com While specific MFA studies detailing the complete metabolic pathway of this compound are not extensively published, the methodology for tracing its precursors and downstream metabolites in model systems can be constructed based on established protocols for similar compounds like short-chain fatty acids and other hydroxy acids. researchgate.netnih.gov

Metabolic flux analysis using LC-MS/MS typically involves the introduction of stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) into a cell culture or model organism. As the organism metabolizes these substrates, the heavy isotopes are incorporated into various intermediates and final products, including this compound if it is part of the metabolic network. By measuring the mass distribution of these isotopologues over time, researchers can determine the rates of metabolic reactions and elucidate pathway activities. researchgate.net

The general workflow involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plasma, cell lysates, or tissue homogenates). nih.gov

Derivatization: To improve chromatographic separation and ionization efficiency, especially for polar compounds like hydroxy acids, a derivatization step is often employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or 1-(2,4-dinitrophenyl)-3-((dimethylamino)methyl)-1H-pyrazol-5(4H)-one (DNMP) can be used to tag the carboxylic acid group, enhancing its detection in positive ion mode mass spectrometry. nih.govmdpi.com

LC Separation: The derivatized extract is injected into a liquid chromatograph, typically using a reversed-phase column, to separate this compound from other metabolites. nih.gov

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the derivatized, isotopically labeled molecule) is selected and fragmented, and a characteristic product ion is monitored. This highly specific transition allows for accurate quantification even in complex mixtures. creative-proteomics.comnih.gov

By comparing the abundance of different isotopologues (e.g., M+1, M+2, etc.) of this compound, the contribution of different metabolic pathways to its synthesis can be quantified, providing a dynamic view of cellular metabolism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the successful synthesis of this compound. The spectra provide unambiguous confirmation of the molecular structure by identifying the chemical environment of each proton and carbon atom. nih.gov

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the N-methyl groups, the two methylene (B1212753) groups (CH₂), the methine proton (CH), and the exchangeable protons of the hydroxyl and carboxylic acid groups. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom, including the carbonyl carbon of the acid, the carbon bearing the hydroxyl group, the methylene carbons, and the N-methyl carbons. The chemical shifts are indicative of the carbon type and its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

| C1 (COOH) | ¹³C | 170 - 180 | - |

| C2 (CH₂) | ¹³C | 40 - 50 | - |

| ¹H | 2.3 - 2.7 | Doublet of doublets | |

| C3 (CHOH) | ¹³C | 65 - 75 | - |

| ¹H | 4.0 - 4.5 | Multiplet | |

| C4 (CH₂N) | ¹³C | 55 - 65 | - |

| ¹H | 2.8 - 3.4 | Multiplet | |

| N(CH₃)₂ | ¹³C | 40 - 50 | - |

| ¹H | 2.6 - 3.0 | Singlet |

Two-dimensional (2D) NMR experiments are essential for assigning the ¹H and ¹³C signals unequivocally and for probing the molecule's conformation and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the proton on C3 and the adjacent methylene protons on C2 and C4. This helps in tracing the proton connectivity along the carbon backbone. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum. sdsu.edu

Spectroscopic Methods for Mechanistic Investigations

Beyond structural confirmation, spectroscopic methods can be used to investigate the dynamic properties of this compound, such as its chirality and conformational behavior.

The carbon atom at the C3 position is a chiral center, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-4-(dimethylamino)-3-hydroxybutanoic acid. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. escholarship.org

The two enantiomers will produce CD spectra that are exact mirror images of each other. This property makes CD spectroscopy an excellent tool for:

Determining Absolute Configuration: By comparing the experimental spectrum to that of a standard with a known configuration or to theoretical calculations.

Measuring Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. nih.gov